Cas no 88-68-6 (2-Aminobenzamide)

2-Aminobenzamide structure
2-Aminobenzamide structure
Nome do Produto:2-Aminobenzamide
N.o CAS:88-68-6
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD00007981
CID:34477
PubChem ID:6942

2-Aminobenzamide Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Aminobenzamide
    • 2-Aminobenzamide, (Anthranilamide)
    • ATA
    • Anthranilic acid amide
    • O-Aminobenzamide
    • Anthranilamide
    • 2-AB
    • Benzamide, 2-amino-
    • Aminobenzamide
    • 2-Carbamoylaniline
    • Anthranilimidic acid
    • Benzamide, o-amino-
    • 2-Amino-Benzamide
    • Anthranilamide (VAN)
    • o-Aminobenzamide (VAN)
    • 2-Aminobenzamide (VAN)
    • Anthranilimidic acid (VAN)
    • Benzoic acid, 2-amino-, amide
    • Benzenecarboximidicacid, 2-amino-
    • Q1M2WEK6VA
    • Benzamide, o-amino- (VAN)
    • PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • Benzamide
    • UNII-Q1M2WEK6VA
    • Anthranilamide; 2-carbamoylaniline; anthranilimidic acid
    • AKOS000119694
    • AI3-28018
    • 2- amino-benzamide
    • 2-Carbamoylaniline, Anthranilimidic acid
    • W-100391
    • 28144-70-9
    • HSDB 5261
    • 2-Amino-Benzamideanthranilamide
    • CS-D1680
    • NSC 38768
    • STL163592
    • Oprea1_246280
    • 88-68-6
    • 4-14-00-01010 (Beilstein Handbook Reference)
    • A0262
    • Benzamide, o-amino- (VAN) (8CI)
    • 2-Amino benzamide
    • AMINOBENZAMIDE, 2-
    • 2-Aminobenzamide 100 microg/mL in Acetonitrile
    • SMR000112353
    • DISCONTINUED. Please see O878507
    • BDBM33219
    • STR02027
    • 2AE
    • CHEMBL43175
    • CHEBI:193638
    • anthranilamid-
    • 2-amino benzamide, 7
    • MFCD00007981
    • F3329-0460
    • 2-Aminobenzimidic acid
    • DTXCID501789
    • MLS001066328
    • NCGC00247015-02
    • o-carbamoylaniline
    • NCGC00257966-01
    • AC-20346
    • Anthranilamide, >=98%
    • Z57036632
    • NCGC00247015-01
    • PS-5040
    • EINECS 201-851-2
    • D71115
    • Oxytocin-d5
    • EN300-17791
    • ortho-aminobenzamide
    • Anthranilamide, matrix substance for MALDI-MS, >=99.0% (HPLC)
    • LS-25344
    • DTXSID2021789
    • 2-aminobenzenecarboxamide
    • SCHEMBL38228
    • BRN 0508509
    • InChI=1/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10
    • amino-benzamide
    • SCHEMBL11068162
    • BBL012278
    • AT-057/40177776
    • CAS-88-68-6
    • NSC38768
    • NSC-38768
    • Anthranilamide; 2-Carbamoylaniline, Anthranilimidic acid
    • HMS2269G08
    • 2-aminobenz-amide
    • o-amino-benzamide
    • Tox21_200412
    • 2-AMINOBENZAMIDE [HSDB]
    • A842842
    • HMS1732D11
    • Q27286892
    • FT-0611226
    • SY001144
    • 2-Aminobenzamide (ACI)
    • Benzamide, o-amino- (6CI, 7CI, 8CI)
    • 2-Aminobenzene-1-carboximidic acid
    • SR 4327
    • NS00014945
    • anthranilic acid imine
    • DB-022491
    • MDL: MFCD00007981
    • Inchi: 1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
    • Chave InChI: PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • SMILES: O=C(C1C(N)=CC=CC=1)N
    • BRN: 0508509

Propriedades Computadas

  • Massa Exacta: 136.063663g/mol
  • Carga de Superfície: 0
  • XLogP3: 0.4
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 1
  • Massa monoisotópica: 136.063663g/mol
  • Massa monoisotópica: 136.063663g/mol
  • Superfície polar topológica: 69.1Ų
  • Contagem de Átomos Pesados: 10
  • Complexidade: 136
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Tautomeros: 7
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Colorless crystal
  • Densidade: 1.1778 (rough estimate)
  • Ponto de Fusão: 111-113 °C (lit.)
  • Ponto de ebulição: 300 ºC
  • Ponto de Flash: Fahrenheit: 388.4 ° f
    Celsius: 198 ° c
  • Índice de Refracção: 1.5460 (estimate)
  • Solubilidade: <5g/l
  • Coeficiente de partição da água: Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate.
  • PSA: 69.11000
  • LogP: 1.64920
  • Solubilidade: Slightly soluble in water.

2-Aminobenzamide Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H317,H319,H335
  • Declaração de Advertência: P261,P280,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:1
  • Código da categoria de perigo: 22-36/37/38-43
  • Instrução de Segurança: S26-S36/37
  • RTECS:CU8993000
  • Identificação dos materiais perigosos: Xn
  • Classe de Perigo:IRRITANT
  • TSCA:Yes
  • Condição de armazenamento:Store at room temperature
  • Frases de Risco:R22; R36/37/38; R43

2-Aminobenzamide Dados aduaneiros

  • CÓDIGO SH:2942000000
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Aminobenzamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045694-100g
2-Aminobenzamide
88-68-6 98%
100g
¥ǷŤ 2023-07-25
Enamine
EN300-33946-0.05g
2-aminobenzamide
88-68-6 96%
0.05g
$19.0 2023-02-14
BAI LING WEI Technology Co., Ltd.
220778-100G
2-Aminobenzamide, 98%
88-68-6 98%
100G
¥ 168 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0262-500G
2-Aminobenzamide
88-68-6 >98.0%(T)(HPLC)
500g
¥890.00 2024-04-15
Alichem
A019143018-1000g
2-Aminobenzamide
88-68-6 98%
1000g
$153.00 2023-08-31
Apollo Scientific
OR4043-100g
2-Aminobenzamide
88-68-6
100g
£22.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A67610-100g
2-Aminobenzamide
88-68-6 98%
100g
¥31.0 2023-09-08
abcr
AB113420-100 g
2-Aminobenzamide, 98%; .
88-68-6 98%
100 g
€57.50 2023-07-20
Enamine
EN300-17791-100.0g
2-aminobenzamide
88-68-6 96%
100.0g
$67.0 2023-07-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A89804-100G
2-Aminobenzamide
88-68-6
100g
¥560.56 2023-11-11

2-Aminobenzamide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Gold (ZnO-supported) Solvents: Methanol ;  rt; 1 h, rt
Referência
Development of Easily Separable ZnO-Supported Au Nanocatalyst for the Oxidative Esterification of Alcohols and Reduction of Nitroarenes
Galani, Sunil M.; Giri, Arnab K.; Ghosh, Subhash C.; Panda, Asit B., ChemistrySelect, 2018, 3(32), 9414-9421

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
Referência
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cobalt (nanoparticle supported on ordered mesoporous carbon) Solvents: 2-Methyltetrahydrofuran ,  Water ;  20 bar, rt → 40 °C; 24 h, 20 bar, 40 °C
Referência
Superior activity and selectivity of heterogenized cobalt catalysts for hydrogenation of nitroarenes
Li, Wu; Artz, Jens; Broicher, Cornelia; Junge, Kathrin; Hartmann, Heinrich; et al, Catalysis Science & Technology, 2019, 9(1), 157-162

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  3 h, 1 MPa, 120 °C
Referência
Aminocarbonylation of aryl halides to produce primary amides by using NH4HCO3 dually as ammonia surrogate and base
Wang, Dong-Liang; Liu, Huan; Yang, Da; Wang, Peng; Lu, Yong; et al, ChemCatChem, 2017, 9(22), 4206-4211

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) (complexes with phenanthroline, N-doped graphene) Solvents: Methanol ,  Water ;  30 h, 30 bar, 90 °C
Referência
Fe2O3/NGr@C- and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions
Formenti, Dario; Topf, Christoph; Junge, Kathrin; Ragaini, Fabio; Beller, Matthias, Catalysis Science & Technology, 2016, 6(12), 4473-4477

Synthetic Routes 6

Condições de reacção
1.1 Reagents: α-D-Glucose ,  Potassium carbonate Solvents: Water ;  3 h, 100 °C
Referência
Glucose as an Eco-Friendly Reductant in a One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
dos Santos, Thiago; Grundke, Caroline; Lucas, Tobias; Grossmann, Luca; Clososki, Giuliano Cesar ; et al, European Journal of Organic Chemistry, 2020, 2020(41), 6429-6432

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Manganese oxide (MnO2) Solvents: Isopropanol ,  Water ;  40 min, 100 psi, 100 °C
Referência
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2014, 16(4), 1060-1063

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  9 h, 40 °C
Referência
Effect of the structure of nitroarenes on their reduction by brewers' yeast (Saccharomyces cerevisiae)
Begunov, R. S.; Kosareva, T. N.; Orlov, V. U., Izvestiya Vysshikh Uchebnykh Zavedenii, 2005, 48(11), 56-57

Synthetic Routes 9

Condições de reacção
1.1 5 - 6 h, rt → 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Referência
Formamide as an ammonia synthon in amination of acid chlorides
Srinivasan, S.; Manisankar, P., Synthetic Communications, 2010, 40(23), 3538-3543

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Urea ,  Oxygen Catalysts: Trifluoroacetic acid ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  6 - 12 h, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  < 1 min, 110 °C
Referência
Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products
Sahoo, Subrata ; Pal, Shantanu, Journal of Organic Chemistry, 2021, 86(24), 18067-18080

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium borohydride Catalysts: Nickel dihydroxide (two-layer MWCNT nanohybrid with photopolymerized DANTA and polycationic PDADMAC) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 4 h, rt
Referência
Selective Conversion of Nitroarenes to N-Aryl Hydroxylamines Catalysed by Carbon-Nanotube-Supported Nickel(II) Hydroxide
Prakash, Praveen; De Masi, Deborah; Geertsen, Valerie; Miserque, Frederic; Li, Haiyan; et al, ChemistrySelect, 2017, 2(21), 5891-5894

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol
Referência
Cyclic amidines. IX. Tricycloquinazoline
Butler, K.; Partridge, M. W., Journal of the Chemical Society, 1959, 2396, 2396-400

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referência
A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles
Kaniskan, Nevin; Kokten, Sule; Celik, Ilhami, ARKIVOC (Gainesville, 2012, (8), 198-213

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Methanesulfonic acid Catalysts: Alumina ;  120 °C; 15 min, 120 °C
Referência
A facile hydration of nitriles into amides by Al2O3/MeSO3H (AMA)
Sharghi, Hashem; Sarvari, Mona Hosseini, Synthetic Communications, 2003, 33(2), 207-212

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Referência
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Rhodate(1-), penta-μ-carbonyldecacarbonylpenta-, (9Rh-Rh) Solvents: Toluene ,  Water ;  10 h, 10 atm, 80 °C
Referência
Selective synthesis of Rh5 carbonyl clusters within a polyamine dendrimer for chemoselective reduction of nitro aromatics
Maeno, Zen; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Chemical Communications (Cambridge, 2014, 50(49), 6526-6529

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Water Catalysts: Cesium carbonate Solvents: Water ;  30 min, 150 °C
Referência
Efficient and practical transition metal-free catalytic hydration of organonitriles to amides
Tu, Tao; Wang, Zhixun; Liu, Zelong; Feng, Xike; Wang, Qingyi, Green Chemistry, 2012, 14(4), 921-924

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Amberlyst A 26OH Solvents: Ethanol ,  Water ;  2 h, 50 - 60 °C
Referência
Amberlyst A26 OH as a recyclable catalyst for hydration of nitriles and water-based synthesis of 4(1H)-quinazolinones from 2-aminobenzonitrile and carbonyl compounds
Tamaddon, Fatemeh; Pouramini, Farzaneh, Synlett, 2014, 25(8), 1127-1131

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  8 h, 60 °C
Referência
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  5 - 8 h, 60 °C
Referência
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

2-Aminobenzamide Raw materials

2-Aminobenzamide Preparation Products

2-Aminobenzamide Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:88-68-6)Anthranilamide
Número da Ordem:1644427
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-68-6)Anthranilamide
1644427
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:88-68-6)2-Aminobenzamide
020